molecular formula C10H11ClF3NO3 B1430689 Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride CAS No. 1461705-85-0

Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride

Cat. No.: B1430689
CAS No.: 1461705-85-0
M. Wt: 285.65 g/mol
InChI Key: OSOCIOAQSHSMJY-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride is a chemical compound with the molecular formula C10H10F3NO3·HCl. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with glycine methyl ester hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride include:

Uniqueness

What sets this compound apart is its trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly valuable in research applications where these properties are advantageous .

Properties

IUPAC Name

methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3.ClH/c1-16-9(15)8(14)6-4-2-3-5-7(6)17-10(11,12)13;/h2-5,8H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOCIOAQSHSMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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